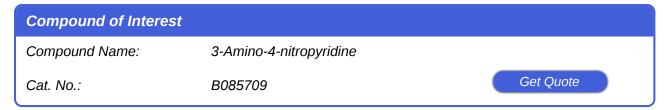


# Technical Guide: 3-Amino-4-nitropyridine (CAS: 13505-02-7)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Amino-4-nitropyridine**, with the CAS registry number 13505-02-7, is a distinct isomer of the aminonitropyridine family.[1][2][3][4] While its counterpart, 4-amino-3-nitropyridine, is more extensively documented, **3-amino-4-nitropyridine** serves as a valuable chemical intermediate and building block in various organic synthesis endeavors, particularly within medicinal chemistry and materials science.[5] The strategic placement of the amino and nitro groups on the pyridine ring imparts unique reactivity and potential for derivatization, making it a compound of interest for the synthesis of novel heterocyclic structures. This guide provides a consolidated overview of the available technical data for **3-Amino-4-nitropyridine**.

## **Physicochemical Properties**

Quantitative data for **3-Amino-4-nitropyridine** is summarized in the table below. These properties are primarily computed and sourced from comprehensive chemical databases.



Property	Value	Source
CAS Number	13505-02-7	[1][2][3][4]
Molecular Formula	C5H5N3O2	[1][2][3]
Molecular Weight	139.11 g/mol	[1][2]
IUPAC Name	4-nitropyridin-3-amine	[1]
Boiling Point (Predicted)	358.2 °C at 760 mmHg	[2]
LogP (Predicted)	0.6	[1]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	4	[6]
Rotatable Bonds	1	[6]
Topological Polar Surface Area	84.7 Ų	[1]

## **Synthesis and Reactivity**

Detailed experimental protocols for the synthesis of **3-Amino-4-nitropyridine** (CAS 13505-02-7) are not extensively reported in publicly available literature. Much of the available information pertains to its isomer, 4-amino-3-nitropyridine. However, a plausible synthetic route for 3-nitro-4-aminopyridine involves the reaction of 4-ethoxy-3-nitropyridine hydrochloride with ammonium acetate.

# Experimental Protocol: Synthesis of 3-nitro-4-aminopyridine[7]

#### Materials:

- 4-ethoxy-3-nitropyridine hydrochloride
- Ammonium acetate
- Absolute ethanol



#### Procedure:

- A 50 ml 3-neck round bottom flask is equipped with a condenser, thermometer, and mechanical stirrer.
- The flask is charged with 3.0 g (14.66 mmol) of 4-ethoxy-3-nitropyridine hydrochloride, 6.1 g (79.9 mmol) of ammonium acetate, and 6.7 ml of absolute ethanol.[7]
- The reaction mixture is heated to reflux and maintained for approximately 24 hours.[7]
- After 24 hours, the mixture is cooled to approximately 4°C.[7]
- The pH of the solution is adjusted to 8.0 using a suitable base.
- The precipitated solid is collected by filtration.[7]
- The product is washed with chilled ethanol and dried under vacuum at 50°C.[7]

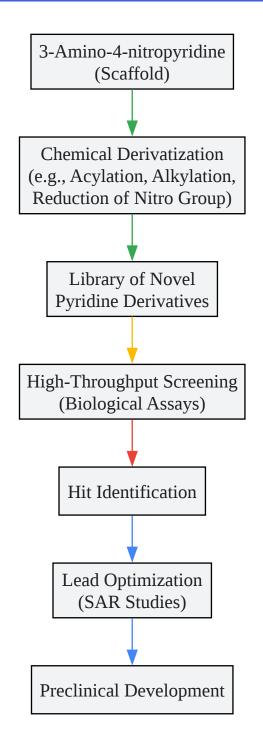
Outcome: This procedure affords 3-nitro-4-aminopyridine, with its identity verifiable by NMR comparison to an authentic sample.[7]

## **Applications in Drug Discovery and Development**

As a functionalized pyridine derivative, **3-Amino-4-nitropyridine** holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.

While specific drug candidates originating directly from **3-Amino-4-nitropyridine** are not prominently featured in the literature, the broader class of nitropyridines is recognized for its role in the development of compounds with a range of biological activities, including antimicrobial and anticancer properties.[8][9] The general workflow for utilizing such a scaffold in drug discovery is outlined below.





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Caption: Workflow for Drug Discovery from a Pyridine Scaffold.

## **Spectral Data**

Publicly available, detailed experimental spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HPLC for **3-Amino-4-nitropyridine** (CAS 13505-02-7) is limited. However, mass spectrometry data is



#### available.

Data Type	Details	Source
GC-MS	NIST Number: 142048, Molecular Weight: 139	[1]

## **Safety Information**

It is crucial to handle **3-Amino-4-nitropyridine** with appropriate safety precautions in a laboratory setting.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation	
H335: May cause respiratory irritation	

This safety information is based on the GHS classifications provided by commercial suppliers and may not be exhaustive.[2]

### Conclusion

**3-Amino-4-nitropyridine** is a chemical intermediate with potential for use in the synthesis of novel compounds in medicinal chemistry and material science. While detailed experimental and biological data for this specific isomer are not as abundant as for its 4-amino-3-nitro counterpart, its chemical structure suggests a versatile reactivity profile. Further research into the synthesis and biological evaluation of derivatives of **3-amino-4-nitropyridine** could unveil new therapeutic agents or functional materials. Researchers are advised to consult commercial supplier documentation for specific purity and analytical data.



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